molecular formula C23H19BrN4O2S B2833370 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide CAS No. 422289-94-9

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B2833370
CAS No.: 422289-94-9
M. Wt: 495.4
InChI Key: APGRJERDENVSNX-UHFFFAOYSA-N
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Description

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a complex organic compound that belongs to the class of fused quinazolines. These compounds are known for their diverse biological activities, including antimicrobial properties. The structure of this compound incorporates multiple functional groups, making it a versatile molecule for various scientific applications.

Preparation Methods

The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide typically involves a multi-step process. One common method includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction. This method yields the desired compound in moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide involves its interaction with bacterial cell membranes. The compound causes considerable changes in the bacterial cell membrane, which might lead to cell death . The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to disrupt cell membranes is a key factor in its antimicrobial activity.

Comparison with Similar Compounds

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused quinazoline structure, which incorporates multiple bioactive moieties into a single molecular framework, potentially enhancing its antimicrobial properties.

Properties

IUPAC Name

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O2S/c1-2-20(22(29)25-13-15-6-5-11-30-15)31-23-27-17-10-9-14(24)12-16(17)21-26-18-7-3-4-8-19(18)28(21)23/h3-12,20H,2,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGRJERDENVSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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